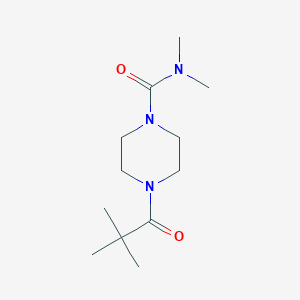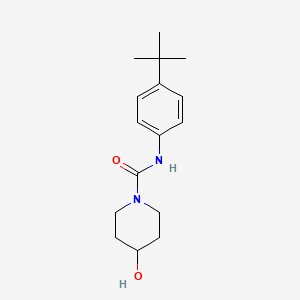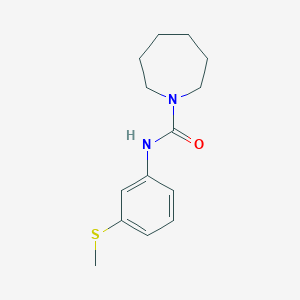
N-(3-methylsulfanylphenyl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSJ-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane carboxamides, which have been studied for their biological activities. MSJ-1 has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and pain in a mouse model of acute inflammation. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have anticonvulsant effects in a rat model of epilepsy. In addition, N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been reported to improve cognitive function and reduce oxidative stress in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in high yield and purity using the reported synthesis method. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(3-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, more research is needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide.
Future Directions
There are several future directions for research on N-(3-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide in these diseases. Another area of interest is the development of new synthesis methods for N-(3-methylsulfanylphenyl)azepane-1-carboxamide that may improve its yield and purity. In addition, more research is needed to fully understand the mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide and its effects on the GABAergic system.
Synthesis Methods
The synthesis of N-(3-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 3-methylsulfanylphenylamine and 6-bromo-1-hexanoyl chloride in the presence of a base. The resulting product is then treated with sodium azide and reduced with lithium aluminum hydride to yield N-(3-methylsulfanylphenyl)azepane-1-carboxamide. This synthesis method has been reported in the literature and has been successfully used to obtain N-(3-methylsulfanylphenyl)azepane-1-carboxamide in high yield and purity.
Scientific Research Applications
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-6-7-12(11-13)15-14(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVXPXJZRIOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)

![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

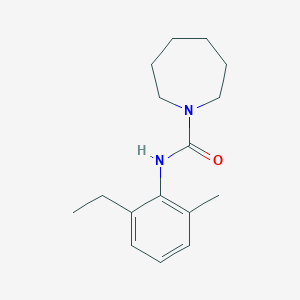
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
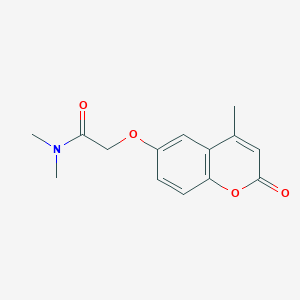
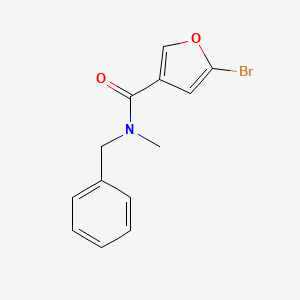

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
